molecular formula C11H18N2O B1366362 2H-Azepin-2-one, 1,5,6,7-tetrahydro-3-(1-piperidinyl)- CAS No. 23996-62-5

2H-Azepin-2-one, 1,5,6,7-tetrahydro-3-(1-piperidinyl)-

Cat. No.: B1366362
CAS No.: 23996-62-5
M. Wt: 194.27 g/mol
InChI Key: ICTDWYWDPOFBFN-UHFFFAOYSA-N
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Description

2H-Azepin-2-one, 1,5,6,7-tetrahydro-3-(1-piperidinyl)- is a heterocyclic compound with a seven-membered ring containing one nitrogen atom

Scientific Research Applications

2H-Azepin-2-one, 1,5,6,7-tetrahydro-3-(1-piperidinyl)- has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity.

    Industrial Applications: It is used as an intermediate in the synthesis of more complex molecules and materials

Safety and Hazards

The compound has been assigned the GHS07 safety symbol, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): removing/taking off immediately all contaminated clothing and rinsing skin with water/shower .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Azepin-2-one, 1,5,6,7-tetrahydro-3-(1-piperidinyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by cyclization to form the azepinone ring. The reaction conditions often include the use of solvents such as methanol or ethyl acetate and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2H-Azepin-2-one, 1,5,6,7-tetrahydro-3-(1-piperidinyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds. Substitution reactions can lead to a variety of substituted azepinone derivatives .

Mechanism of Action

The mechanism of action of 2H-Azepin-2-one, 1,5,6,7-tetrahydro-3-(1-piperidinyl)- involves its interaction with specific molecular targets. The nitrogen atom in the ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1,5,6,7-Tetrahydro-2H-azepin-2-one: Similar in structure but lacks the piperidinyl group.

    3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: Contains a bromine atom and a benzene ring, offering different chemical properties.

    (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: Features a methoxyimino group, providing distinct reactivity .

Uniqueness

2H-Azepin-2-one, 1,5,6,7-tetrahydro-3-(1-piperidinyl)- is unique due to the presence of the piperidinyl group, which enhances its ability to interact with biological targets and provides additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

6-piperidin-1-yl-1,2,3,4-tetrahydroazepin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c14-11-10(6-2-3-7-12-11)13-8-4-1-5-9-13/h6H,1-5,7-9H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTDWYWDPOFBFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CCCCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462261
Record name 2H-Azepin-2-one, 1,5,6,7-tetrahydro-3-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23996-62-5
Record name 2H-Azepin-2-one, 1,5,6,7-tetrahydro-3-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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